N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
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Overview
Description
Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of biological properties . They have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities .
Synthesis Analysis
Quinazolines can be synthesized through various methods. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be influenced by the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. The character of these reactions depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on the specific derivative. For example, some derivatives have been described as yellow crystals .Scientific Research Applications
Antimalarial and Antiviral Applications
A study by Fahim and Ismael (2021) investigated sulfonamide derivatives, similar in structural complexity to the chemical , for their antimalarial activity and computational binding affinity against COVID-19 proteins. These compounds demonstrated promising antimalarial properties and theoretical efficacy against SARS-CoV-2, suggesting potential application areas for N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide in antiviral and antimalarial research (Fahim & Ismael, 2021).
Antitumor and Antibacterial Agents
Gangjee et al. (1996) synthesized novel compounds with a similar heterocyclic core, aiming at inhibiting thymidylate synthase (TS) for antitumor and antibacterial applications. These compounds demonstrated significant potency against human TS, indicating the potential of such chemical structures in cancer and bacterial infection treatment strategies (Gangjee et al., 1996).
Anticancer Activities
The research by Nowak et al. (2015) focused on amino- and sulfanyl-derivatives of benzoquinazolinones, highlighting the synthesis and biological evaluation of these compounds for their anticancer properties. One particular compound showed significant activity against certain cancer cell lines, illustrating the potential therapeutic applications of this compound and related structures in oncology (Nowak et al., 2015).
Mechanism of Action
Future Directions
Quinazoline derivatives continue to be a promising area of research due to their diverse pharmacological activities. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Furthermore, newer analogues with improved efficiency against sEH along with or without FLAP inhibition can be generated .
Properties
IUPAC Name |
N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-11(25)20-8-9-21-18(26)12-6-7-13-15(10-12)23-19(27)24-16-5-3-2-4-14(16)22-17(13)24/h2-7,10H,8-9H2,1H3,(H,20,25)(H,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZFSWMTSNLUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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